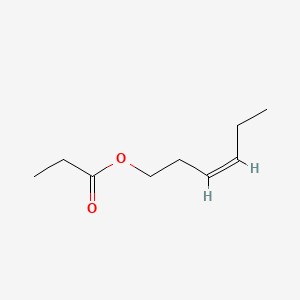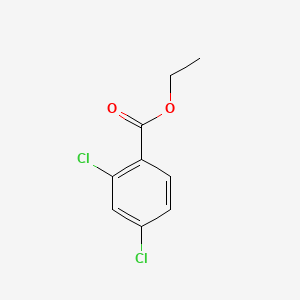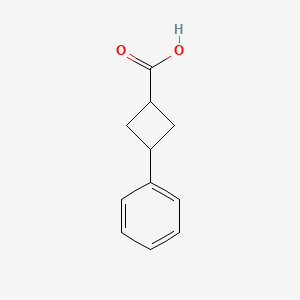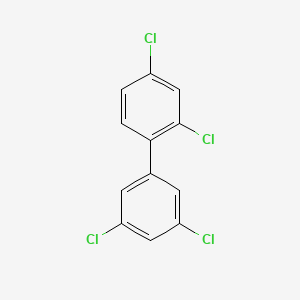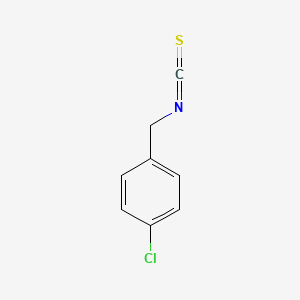
4-Chlorobenzyl isothiocyanate
Overview
Description
4-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzyl isothiocyanate, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Chlorobenzyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The compound interacts with its targets primarily through its isothiocyanate moiety (–NCS). This moiety is highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This reactivity allows this compound to modulate a large number of cancer-related targets or pathways .
Biochemical Pathways
this compound affects various biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Pharmacokinetics
Inside the body, isothiocyanates like this compound are metabolized by the mercapturic acid pathway. This includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis results in well-defined indirect antioxidant and antitumor properties . It has been suggested that some health-promoting effects might be connected rather with their indirect antioxidant mechanism of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates during the enzymatic hydrolysis of glucosinolates . Furthermore, the compound’s reactivity can be influenced by the presence of reactive oxygen species and model radicals used in common antioxidant assays .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway . This interaction enhances the body’s ability to detoxify and eliminate harmful substances.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways such as the Akt/NFκB pathway . Furthermore, this compound can influence gene expression by upregulating the expression of tumor suppressor genes and downregulating oncogenes . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to the inhibition or activation of these proteins . This compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors such as Nrf2 and NFκB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under neutral pH conditions but can degrade in acidic or basic environments . Long-term exposure to this compound has been shown to cause sustained activation of detoxification pathways and prolonged inhibition of cell proliferation in cancer cells . Its stability and efficacy can be influenced by factors such as temperature, light, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert chemoprotective effects by inducing detoxification enzymes and inhibiting tumor growth . At high doses, this compound can cause toxicity, including liver damage and oxidative stress . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This compound can also affect metabolic flux by inhibiting key enzymes in the glycolytic and pentose phosphate pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of other interacting molecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it induces oxidative stress and triggers apoptosis . The precise localization of this compound within the cell can determine its effectiveness in modulating cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, to yield the desired isothiocyanate.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, under ambient or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Chlorobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines and bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
4-Chlorobenzyl isothiocyanate can be compared with other isothiocyanates such as:
Benzyl isothiocyanate: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
Phenethyl isothiocyanate: Contains an ethyl group instead of a benzyl group, leading to different biological activities.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different chemical and biological properties due to the allyl group.
Properties
IUPAC Name |
1-chloro-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXIHUIYSXZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190433 | |
| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-45-9 | |
| Record name | 1-Chloro-4-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, p-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 4-Chlorobenzyl isothiocyanate when subjected to hydrodistillation-mimicking conditions?
A: Unlike some substituted benzyl isothiocyanates that degrade to alcohols under hydrodistillation-mimicking conditions, this compound converts into the corresponding benzylamine, specifically 4-chlorobenzylamine. []
Q2: Has this compound been investigated for any pharmaceutical applications?
A: Yes, research has explored incorporating this compound into gelatin sponges for potential use as a fungistatic agent. [] Additionally, studies investigated the percutaneous absorption and penetration of 35S-labeled this compound in cattle skin, indicating its potential use in veterinary medicine. [, ]
Q3: How does the stability of this compound compare to other substituted benzyl isothiocyanates under hydrodistillation-mimicking conditions?
A: While some methoxy-substituted benzyl isothiocyanates, like 4-methoxybenzyl isothiocyanate, degrade to their corresponding alcohols under hydrodistillation-mimicking conditions, this compound demonstrates a different reaction pathway, converting into 4-chlorobenzylamine. This suggests the chlorine substituent influences the stability and reaction pathway compared to methoxy substituents. []
Q4: Are there any studies investigating the structure-activity relationship of this compound and its derivatives?
A: While no direct studies on this compound derivatives were found within the provided research, the varying degradation products observed for different substituted benzyl isothiocyanates in hydrodistillation-mimicking conditions suggest that the type and position of substituents on the benzene ring can significantly impact the molecule's reactivity and stability. [] Further research is needed to fully understand the structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






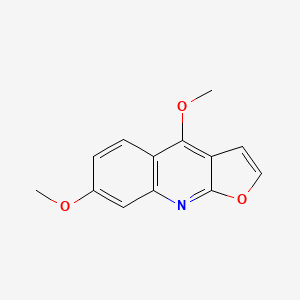
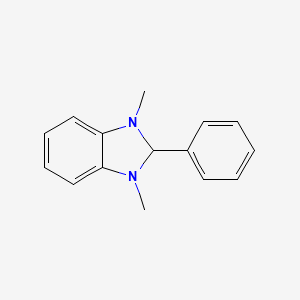
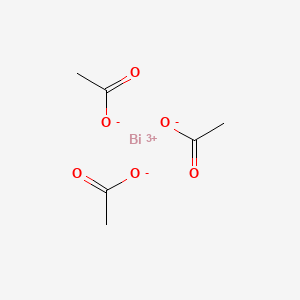
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)

